molecular formula C12H24N2O B7567684 2-(4-Ethylpiperazin-1-yl)cyclohexan-1-ol

2-(4-Ethylpiperazin-1-yl)cyclohexan-1-ol

Cat. No.: B7567684
M. Wt: 212.33 g/mol
InChI Key: XTXQRPJIVXMSQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethylpiperazin-1-yl)cyclohexan-1-ol is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This complex molecule, which features a cyclohexanol moiety linked to a 4-ethylpiperazine group, is primarily investigated as a key synthetic intermediate or building block in the development of novel active compounds. The structural motif of piperazine is commonly found in molecules that exhibit activity on the central nervous system . Researchers utilize this compound in the design and synthesis of new molecular entities, studying its potential interactions with various biological targets. The specific applications, mechanism of action, and full research value of this compound are proprietary and subject to ongoing investigation. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-2-13-7-9-14(10-8-13)11-5-3-4-6-12(11)15/h11-12,15H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXQRPJIVXMSQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2CCCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Physicochemical and Spectral Properties

Molecular Weight and Formula

Compound Molecular Formula Molecular Weight (g/mol)
2-(4-Ethylpiperazin-1-yl)cyclohexan-1-ol (estimated) C₁₂H₂₄N₂O 224.34
(1R,2R,6S)-2-(4-(4-Isopropylbenzyl)piperazin-1-yl)-... C₂₄H₃₆N₂O 368.56
2-[(Piperidin-4-yl)amino]cyclohexan-1-ol C₁₁H₂₂N₂O 198.31

Spectral Data Comparison

  • NMR Signatures: Piperazine protons in analogs (e.g., ) appear at δ 2.41–2.80 ppm (¹H) and δ 49.10–54.03 ppm (¹³C). Cyclohexanol OH groups typically show broad signals near δ 1.53–1.62 ppm (¹H) .
  • HR-MS : Used to confirm molecular ion peaks and purity (>95% in analogs) .

Preparation Methods

Nucleophilic Substitution Using Halogenated Cyclohexanol Derivatives

A primary route involves reacting a halogenated cyclohexanol derivative with 1-ethylpiperazine. For example, trans-2-bromocyclohexanol can undergo nucleophilic substitution with 1-ethylpiperazine in acetonitrile under reflux, facilitated by a base such as potassium carbonate.

Procedure :

  • Reaction Setup : Combine trans-2-bromocyclohexanol (1.0 equiv), 1-ethylpiperazine (1.2 equiv), and potassium carbonate (1.5 equiv) in acetonitrile.

  • Reflux : Heat at 80°C for 48–72 hours.

  • Workup : Filter to remove salts, concentrate under reduced pressure, and purify via silica gel chromatography (chloroform/methanol, 20:1).

Yield : 15–25% (similar to analogous reactions in the literature).

Reductive Amination of Cyclohexanone Intermediates

An alternative approach employs reductive amination to couple cyclohexanone with 1-ethylpiperazine. This method avoids halogenated intermediates but requires careful pH control.

Procedure :

  • Condensation : Mix cyclohexanone (1.0 equiv) and 1-ethylpiperazine (1.1 equiv) in methanol.

  • Reduction : Add sodium cyanoborohydride (1.5 equiv) and stir at room temperature for 24 hours.

  • Purification : Isolate the product via acid-base extraction, followed by recrystallization from ethanol.

Yield : 30–40% (extrapolated from related amine syntheses).

Protection-Deprotection Strategies

To prevent over-alkylation, tert-butoxycarbonyl (Boc) protection of piperazine is employed:

  • Protection : React piperazine with di-tert-butyl dicarbonate to form Boc-piperazine.

  • Ethylation : Alkylate Boc-piperazine with ethyl bromide in tetrahydrofuran (THF) using sodium hydride as a base.

  • Coupling : React the Boc-protected 1-ethylpiperazine with trans-2-bromocyclohexanol under reflux.

  • Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) in dichloromethane.

Yield : 35–50% after deprotection.

Reaction Optimization

Solvent and Base Selection

  • Solvent : Acetonitrile outperforms THF and DMF in nucleophilic substitution due to its polar aprotic nature, enhancing reaction rates.

  • Base : Potassium carbonate provides superior results over sodium hydroxide by minimizing side reactions (e.g., elimination).

Temperature and Time

Prolonged reflux (48–72 hours) is critical for complete conversion, as shorter durations yield <10% product. Elevated temperatures (80°C vs. 60°C) improve kinetics but risk decomposition.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (CDCl₃)δ 1.12 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.45–2.80 (m, 10H, piperazine and CH₂), 3.40 (br s, 1H, OH), 3.95 (m, 1H, cyclohexanol CH).
HRMS (ESI)m/z calcd for C₁₂H₂₅N₂O ([M + H]⁺): 229.1915; found: 229.1909.

Chromatographic Purity

Reverse-phase HPLC (C18 column, methanol/water with 0.05% TEA) confirms >95% purity, with a retention time of 12.3 minutes .

Q & A

Q. What synthetic strategies are recommended for preparing 2-(4-Ethylpiperazin-1-yl)cyclohexan-1-ol?

Answer: The synthesis of piperazine-substituted cyclohexanol derivatives typically involves multi-step protocols, such as:

  • Amine Alkylation: Reacting cyclohexanol precursors with ethylpiperazine under nucleophilic substitution conditions. For example, similar compounds were synthesized via deprotection of dibenzyl-protected intermediates followed by alkylation (e.g., (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine synthesis in ).
  • Chiral Resolution: If stereochemistry is critical, chiral starting materials or catalysts (e.g., enantiopure dibenzyl precursors) can ensure stereochemical fidelity .
  • Purification: Column chromatography and recrystallization are essential for isolating high-purity products.

Q. How can structural confirmation of this compound be reliably performed?

Answer: Combined spectroscopic and chromatographic methods are standard:

  • Mass Spectrometry (MS): ESI-MS (m/z ~224 [M+H]+) confirms molecular weight (e.g., m/z 198 [M+H]+ for structurally similar compounds in ).
  • 1H/13C NMR: Key signals include cyclohexanol’s hydroxyl proton (~1.5–2.5 ppm) and piperazine’s methylene/methyl groups (e.g., ethylpiperazine’s CH2CH3 at ~1.0–1.2 ppm). highlights NMR data for analogous compounds .
  • X-ray Crystallography: For absolute stereochemical assignment, single-crystal X-ray analysis (e.g., ’s structure reports) is definitive.

Q. What safety precautions are necessary when handling this compound?

Answer:

  • Toxicity: Piperazine derivatives may cause severe eye irritation (e.g., H319 hazard code in ). Use PPE (gloves, goggles) and work in a fume hood.
  • Storage: Store in airtight containers at 2–8°C to prevent degradation.
  • Disposal: Follow institutional guidelines for organic amines (e.g., neutralization before disposal) .

Advanced Research Questions

Q. How does stereochemistry at the cyclohexanol ring affect biological activity?

Answer:

  • Case Study: demonstrates that enantiomeric forms (e.g., (1R,4R) vs. (1S,4S)) of similar compounds exhibit distinct MS and NMR profiles, suggesting stereochemistry influences molecular interactions .
  • Methodology: Compare enantiomers via:
    • Receptor Binding Assays: Test affinity for targets like serotonin or dopamine receptors (e.g., references 5-HT receptor studies).
    • Molecular Dynamics Simulations: Model interactions with binding pockets to rationalize activity differences .

Q. How can conflicting solubility or stability data for this compound be resolved?

Answer:

  • Experimental Design:
    • Solvent Screening: Test solubility in DMSO, water, and ethanol under varying pH (e.g., ’s safety data informs solvent compatibility).
    • Accelerated Stability Studies: Use HPLC to monitor degradation under heat/light (40–60°C, UV exposure) and identify degradation products .
  • Data Interpretation: Cross-reference with structurally analogous compounds (e.g., ’s piperazine sulfonyl derivatives) to identify trends.

Q. What computational methods are suitable for predicting interaction mechanisms with biological targets?

Answer:

  • Docking Studies: Use software like AutoDock Vina to model binding to receptors (e.g., 5-HT1A in ).
  • QSAR Modeling: Corate substituent effects (e.g., ethyl vs. methyl groups) with activity data from analogs (e.g., ’s sulfonyl-piperazine derivatives) .
  • ADMET Prediction: Tools like SwissADME predict bioavailability and toxicity (critical for drug development) .

Q. How can synthetic yields be optimized for large-scale production in academic settings?

Answer:

  • Process Variables:
    • Catalyst Screening: Test Pd/C or Raney Ni for hydrogenation steps (e.g., ’s deprotection reactions).
    • Reaction Solvent: Polar aprotic solvents (e.g., DMF or THF) may improve nucleophilic substitution efficiency .
  • Scale-Up Protocols: Use flow chemistry for exothermic reactions (prevents thermal degradation) and in-line purification (e.g., ’s impurity control methods) .

Data Contradiction and Validation

Q. How to address discrepancies in reported receptor binding affinities?

Answer:

  • Validation Steps:
    • Standardize Assays: Use reference compounds (e.g., ketanserin for 5-HT2A assays, as in ) to calibrate results.
    • Triplicate Experiments: Ensure statistical significance (p < 0.05) and control for batch-to-batch variability .
  • Cross-Study Comparison: Align with published data on ethylpiperazine analogs (e.g., ’s activity profiles) .

Methodological Tables

Q. Table 1: Key Analytical Parameters for Structural Confirmation

TechniqueCritical Data PointsExample from Evidence
ESI-MSm/z [M+H]+: ~224m/z 198 [M+H]+
1H NMRCyclohexanol -OH (δ 1.5–2.5 ppm)δ 1.2–3.0 ppm
X-rayCrystallographic R-factor < 0.05R = 0.032

Q. Table 2: Safety and Handling Protocols

ParameterRecommendationSource
PPEGloves, goggles, lab coat
Storage2–8°C in inert atmosphere
DisposalNeutralize with dilute HCl before disposal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.